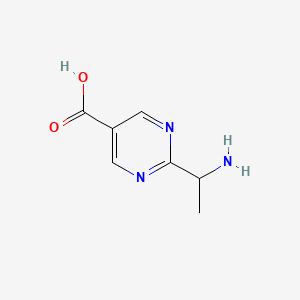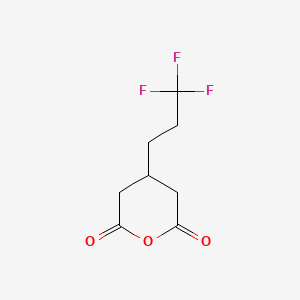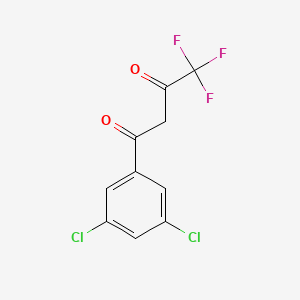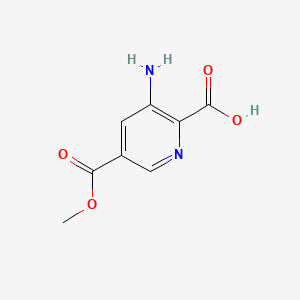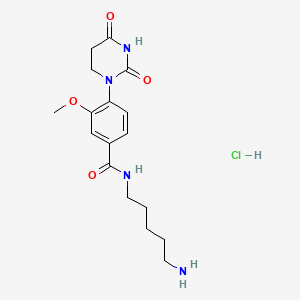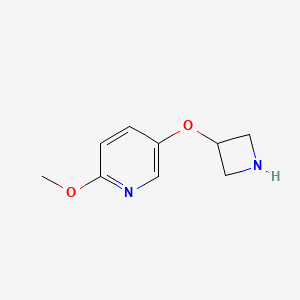
5-(3-Azetidinyloxy)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Azetidinyloxy)-2-methoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group at the 2-position and an azetidinyloxy group at the 5-position, making it a versatile molecule for chemical synthesis and potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azetidinyloxy)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azetidine, followed by nucleophilic substitution on the 2-methoxypyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-(3-Azetidinyloxy)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinyloxy group can be reduced to form amines or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other nitrogen-containing compounds.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-(3-Azetidinyloxy)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(3-Azetidinyloxy)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The azetidinyloxy group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
5-(3-Azetidinyl)pyrimidine hydrochloride: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
3-(3-Azetidinyloxy)pyridine dihydrochloride: Similar structure but with different substituents and salt form.
Uniqueness
5-(3-Azetidinyloxy)-2-methoxypyridine is unique due to the presence of both the azetidinyloxy and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
5-(azetidin-3-yloxy)-2-methoxypyridine |
InChI |
InChI=1S/C9H12N2O2/c1-12-9-3-2-7(6-11-9)13-8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3 |
InChI 键 |
RFGOMVDSGUCEHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)OC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
